2,3-Diisopropylbiphenyl, with the chemical formula and a molecular weight of 238.37 g/mol, is an organic compound classified under biphenyl derivatives. It is characterized by two isopropyl groups attached to a biphenyl structure, specifically at the 2 and 3 positions. This compound is primarily utilized in laboratory settings and industrial applications, particularly in organic synthesis.
2,3-Diisopropylbiphenyl is identified by its CAS number 61434-46-6. It is categorized as a laboratory chemical and does not have any specific classification under hazardous materials according to the Occupational Safety and Health Administration standards. Its handling does not require special labeling, indicating a relatively low risk under normal conditions .
The synthesis of 2,3-Diisopropylbiphenyl can be achieved through several methods:
The reaction conditions, such as temperature and pressure, are critical for optimizing yield and selectivity. Typically, maintaining a controlled temperature helps in minimizing side reactions that could lead to undesired products.
The molecular structure of 2,3-Diisopropylbiphenyl features two phenyl rings connected by a single bond with two isopropyl groups attached at the 2 and 3 positions on one of the phenyl rings. The structural formula can be represented as follows:
2,3-Diisopropylbiphenyl can participate in various chemical reactions typical of aromatic compounds:
The reaction pathways depend significantly on the substituents' positions and electronic effects imparted by the isopropyl groups, which can stabilize or destabilize intermediates formed during reactions.
The mechanism of action for reactions involving 2,3-Diisopropylbiphenyl typically follows classic electrophilic aromatic substitution mechanisms where an electrophile attacks one of the aromatic rings, leading to the formation of a sigma complex (arenium ion). This intermediate then undergoes deprotonation to restore aromaticity.
Kinetics studies may reveal that the reaction rate is influenced by factors such as temperature, solvent polarity, and the nature of electrophiles used.
2,3-Diisopropylbiphenyl finds applications primarily in scientific research and organic synthesis. It serves as a precursor for various chemical syntheses and may be utilized in studies involving biphenyl derivatives' reactivity patterns. Additionally, its properties make it suitable for use as a heat transfer fluid in specific industrial applications .
The Friedel-Crafts alkylation of biphenyl with isopropyl chloride represents a classical route to 2,3-diisopropylbiphenyl, leveraging Lewis acid catalysts to generate electrophilic species. Aluminum chloride (AlCl₃) remains the conventional catalyst, facilitating carbocation formation through coordination with chloride ions. This interaction generates the electrophile (isopropyl carbocation) that attacks the biphenyl ring system. However, this approach faces significant regiochemical challenges due to biphenyl's symmetrical structure and the steric influence of isopropyl groups. The reaction typically yields a mixture of mono-, di-, and tri-alkylated products, with the 2,3-diisopropyl isomer favored under specific conditions [2] .
Industrial applications employ solid acid catalysts like zeolites to overcome homogeneous catalyst limitations. H-Mordenite zeolites exhibit superior para-selectivity in dialkylation due to their constrained pore structures (6.5 × 7.0 Å channels), which sterically favor linear 4,4'-dialkylbiphenyl formation. However, for 2,3-diisopropylbiphenyl synthesis, larger-pore zeolites like HY demonstrate enhanced activity and selectivity. Catalytic evaluations reveal the following performance hierarchy: HY(PQ) > H-Beta ≈ H-SSZ-26 > H-MCM-22 > H-SSZ-25 > H-ZSM-5. This reactivity order correlates with pore accessibility and acid strength, where Brønsted acid sites retaining pyridine at desorption temperatures ≥623K significantly enhance dialkylation efficiency. Steric constraints within smaller pores (e.g., ZSM-5) drastically reduce conversion below 10% .
Regiochemical outcomes are profoundly influenced by the steric bulk of isopropyl groups. Initial monoalkylation occurs predominantly at the ortho position relative to the existing isopropyl group, though statistical distribution across all positions occurs. Subsequent alkylation faces substantial steric hindrance, limiting di-substitution to specific isomers. Catalyst deactivation via coke deposition remains a significant limitation, particularly in continuous gas-phase systems where biphenyl conversion decreases by 15-30% within hours .
Table 1: Catalyst Performance in Biphenyl Isopropylation
Catalyst | Pore Size (Å) | Relative Activity | Dominant Product | Limitations |
---|---|---|---|---|
AlCl₃ | N/A (homogeneous) | High | Mixed isomers | Corrosivity, waste disposal |
H-Mordenite | 6.5 × 7.0 | Moderate | 4,4'-diisopropylbiphenyl | Rapid deactivation |
HY Zeolite | 7.4 × 7.4 | Very High | Ortho-substituted isomers | Moderate deactivation |
H-ZSM-5 | 5.3 × 5.6 | Low (<10% conversion) | Monoalkylated | Severe pore restriction |
The Suzuki-Miyaura cross-coupling offers a precise, modern alternative for constructing 2,3-diisopropylbiphenyl. This method employs palladium-catalyzed coupling between isopropyl-substituted aryl halides and arylboronic acids, providing superior regiochemical fidelity compared to electrophilic substitution. The general mechanism involves three key steps: 1) oxidative addition of Pd(0) into the aryl halide bond (rate-determining step; reactivity order: I > OTf > Br ≫ Cl), 2) base-assisted transmetalation where the arylboronate transfers its organic group to palladium, and 3) reductive elimination forming the biaryl bond while regenerating Pd(0) [3] [5] .
Optimization focuses on catalyst selection, with Pd(PPh₃)₄ and Pd₂(dba)₃ commonly employed alongside electron-rich ligands. Bulky phosphines like SPhos or XPhos significantly enhance yields with challenging substrates by accelerating reductive elimination. For 2,3-diisopropylbiphenyl synthesis, sterically congested coupling partners necessitate optimized systems: Pd₂(dba)₃/XPhos in dioxane-water mixtures achieves yields >60% at 75-90°C, while Pd(PPh₃)₄ in DMF proves effective for less hindered precursors [7].
Reaction parameters critically influence outcomes:
Table 2: Optimized Suzuki Conditions for Sterically Hindered Biphenyls
Parameter | Standard Conditions | Optimized for 2,3-Diisopropyl | Impact on Yield |
---|---|---|---|
Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃/XPhos | +30-40% |
Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Enhanced boron activation |
Solvent System | Toluene/EtOH/H₂O | Dioxane/H₂O (4:1) or DMF | Improved solubility |
Temperature | 80-85°C (oil bath) | 120°C (microwave) | Reduced time (10-30 min) |
Boron Reagent | Arylboronic acid | Arylboronic ester | Increased stability |
The ortho-diisopropyl substitution in 2,3-diisopropylbiphenyl imposes severe steric congestion, fundamentally altering reactivity patterns. The isopropyl groups exhibit a cone angle of approximately 160°, creating a shielded molecular environment that impedes electrophilic attack at adjacent positions. This steric protection enhances meta-selectivity in further electrophilic substitutions as the meta position becomes relatively more accessible. Computational analyses indicate the C2-C3 bond rotation is restricted to <30°, forcing isopropyl groups into fixed orientations that exacerbate steric hindrance [1] [4].
Electronic influences further modulate reactivity. The isopropyl groups act as moderate electron donors (+I effect), increasing electron density across both rings. This enhances nucleophilic character at the para and meta positions while ortho positions remain sterically blocked. Spectroscopic data (¹H NMR) reveals significant upfield shifts (Δδ 0.3-0.5 ppm) for protons at positions 4, 5, and 6 compared to unsubstituted biphenyl, confirming enhanced electron density. However, steric factors dominate reaction pathways, as evidenced by preferential functionalization at the less substituted ring during sequential modifications [4] .
Physicochemical properties reflect these molecular constraints:
The Friedel-Crafts alkylation and Suzuki coupling represent fundamentally different paradigms for 2,3-diisopropylbiphenyl synthesis, each with distinct advantages and limitations. Traditional Friedel-Crafts routes utilize inexpensive starting materials (biphenyl, propylene or isopropyl chloride) and simple catalysts (AlCl₃), offering cost advantages for large-scale production. However, these methods suffer from regiochemical imprecision, generating complex isomer mixtures that necessitate energy-intensive separations. Solid acid catalysts (zeolites) mitigate waste generation but still produce significant proportions of unwanted 3,4' and 3,3' isomers (15-25% combined). Additionally, carbocation rearrangements risk forming n-propyl derivatives, further complicating product mixtures [2] .
In contrast, the Suzuki-Miyaura approach provides exceptional regiochemical control by pre-installing isopropyl groups on coupling partners. This modular strategy allows independent synthesis of specifically substituted aryl halides and boronic acids/esters, enabling precise access to 2,3'-isomers. The methodology accommodates diverse functional groups (esters, nitriles, carbonyls) incompatible with Lewis acid catalysts. Significant advances include:
Table 3: Synthetic Route Comparison for 2,3-Diisopropylbiphenyl
Parameter | Friedel-Crafts Alkylation | Suzuki Coupling |
---|---|---|
Starting Materials | Biphenyl + isopropyl chloride/propylene | 2,3-Diisopropyl aryl halide + arylboronic acid |
Typical Catalyst | AlCl₃ or zeolites | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos |
Regioselectivity | Low (isomer mixtures) | High (targeted isomer) |
Functional Group Tolerance | Low (Lewis acid sensitive groups fail) | High (esters, nitriles, carbonyls stable) |
Byproducts | Polyalkylated isomers, rearranged products | Homocoupling, protodeboronation |
Scalability | Industrial (kg-scale demonstrated) | Practical (278 kg scale reported) |
Environmental Impact | High (corrosive catalysts, heavy metal waste) | Moderate (palladium recovery systems available) |
Economic and scalability considerations reveal context-dependent superiority. Friedel-Crafts remains viable for bulk production of isomer mixtures where separation costs are acceptable (e.g., solvent applications). Suzuki coupling proves indispensable for pharmaceutical intermediates requiring isomerically pure materials despite higher boronic acid costs. Recent advances in boron reagent economics (e.g., in situ borylation) and palladium recycling technologies continue narrowing this cost gap [4] [5] .
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